molecular formula C12H16 B1199045 1,5-Dimethyltetralin CAS No. 21564-91-0

1,5-Dimethyltetralin

Cat. No. B1199045
CAS RN: 21564-91-0
M. Wt: 160.25 g/mol
InChI Key: BMADLDGHUBLVMQ-UHFFFAOYSA-N
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Patent
US07795489B2

Procedure details

The dimethylnaphthalene isomer mixture as a raw material introduced to the distillation column (1) for purification of low boiling point materials are a mixture comprising isomers rich in 1,5-DMN, and high boiling point and low boiling point hydrocarbons, which are produced from dehydrogenation of 1,5-DMT. Further, the mixture further comprises 2,6-DMN, 1,6-DMN, 1,5-DMN and other materials, which are recycled to a distillation column after separation and purification for crystallization, in the amounts as depicted in the following Table 1, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C=CC2C(=CC=CC=2)C=1C.[CH3:13][C:14]1[C:19]2[CH:20]=[CH:21][CH:22]=[C:23]([CH3:24])[C:18]=2[CH:17]=[CH:16][CH:15]=1>>[CH3:24][CH:23]1[C:18]2[CH:17]=[CH:16][CH:15]=[C:14]([CH3:13])[C:19]=2[CH2:20][CH2:21][CH2:22]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C2=CC=CC=C2C=C1)C
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC2=C1C=CC=C2C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CCCC2=C1C=CC=C2C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.